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Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanogenesis, the
process of melanin pigment synthesis in mammals, and is also responsible for the undesirable
browning of fruits and vegetables.[1][2][3][4] The inhibition of tyrosinase is a key strategy for the
development of skin-whitening agents in cosmetics and therapeutics for hyperpigmentation
disorders like melasma and age spots.[4][5] Mushroom tyrosinase, typically from Agaricus
bisporus, is widely used as a model for screening potential inhibitors because it is commercially
available and structurally similar to the mammalian enzyme.[2][6] This document provides a
detailed protocol for screening natural extracts for their tyrosinase inhibitory activity.

Mechanism of Tyrosinase and its Inhibition

Tyrosinase catalyzes two primary reactions in the melanin biosynthesis pathway: the
hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent
oxidation of L-DOPA to dopaquinone.[1][4][5] Dopaquinone is a highly reactive compound that
undergoes a series of non-enzymatic reactions to form melanin.[4]

Tyrosinase inhibitors can function through several mechanisms|[1][5]:
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o Competitive Inhibitors: These molecules structurally resemble the substrate (L-DOPA or L-
tyrosine) and bind to the active site of the enzyme, preventing the substrate from binding.[1]
[5] Kojic acid, a widely used standard inhibitor, functions in part by chelating the copper ions
within the enzyme's active site.[2][3]

o Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the
active site. This binding event changes the enzyme's conformation, reducing its catalytic
efficiency without blocking substrate binding.[5]

o Mixed-type Inhibitors: These can bind to both the free enzyme and the enzyme-substrate
complex, affecting both substrate binding and the catalytic rate.[5]

» Suicide Substrates (Mechanism-based Inactivators): These compounds are converted by the
enzyme into a reactive form that irreversibly binds to and inactivates the enzyme.[2]

Below is a diagram illustrating the basic tyrosinase reaction and the intervention point for an
inhibitor.

Caption: General mechanism of tyrosinase inhibition.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the
mushroom tyrosinase inhibition assay.

Materials and Reagents

e Mushroom Tyrosinase (EC 1.14.18.1), e.g., from Sigma-Aldrich (=1000 units/mg)
e L-3,4-dihydroxyphenylalanine (L-DOPA)

o Kaojic Acid (Positive Control)

e Potassium Phosphate Buffer (e.g., 50-100 mM, pH 6.8)

e Dimethyl Sulfoxide (DMSO) for dissolving extracts

o Natural extracts to be tested
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96-well microplates
Microplate reader capable of measuring absorbance at ~475-492 nm[5][7][8][9]
Pipettes and sterile pipette tips

Incubator set to 25-37°C[9][10]

Preparation of Solutions

Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic
and dibasic potassium phosphate solutions and adjust the pH to 6.8.

Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase
(e.g., 1000 U/mL) in cold phosphate buffer.[10][11] Keep on ice.

L-DOPA Substrate Solution (0.5 - 1.5 mM): Dissolve L-DOPA in phosphate buffer.[7][9]
Prepare this solution fresh just before use as it is prone to auto-oxidation.

Kojic Acid Stock Solution (Positive Control): Prepare a stock solution (e.g., 0.5 mg/mL) by
dissolving kojic acid in phosphate buffer or water.[10][11]

Natural Extract Stock Solutions: Dissolve the dried natural extracts in DMSO to create a
high-concentration stock solution (e.g., 20 mg/mL).[12] Further dilutions should be made in
the phosphate buffer to achieve the desired final concentrations for the assay. The final
concentration of DMSO in the reaction mixture should be low (typically <2%) to avoid
affecting enzyme activity.[12]

Preparation of Natural Extracts

A general procedure for preparing plant extracts is as follows:

Drying and Grinding: Clean the plant material and dry it in an oven or air-dry. Grind the dried
material into a fine powder.

Extraction: Perform extraction using a suitable solvent (e.g., methanol, ethanol, ethyl
acetate) via methods like maceration or Soxhlet extraction.[10][11][13] For maceration, soak
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the plant powder in the solvent for a specified period (e.g., 12-72 hours) with occasional
stirring.[10]

« Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the
filtrate using a rotary evaporator to obtain the crude extract.

o Storage: Store the dried extract at 4°C until use.[14]

Tyrosinase Inhibition Assay Protocol (96-Well Plate)

This protocol is designed for a total reaction volume of 200 pL per well. It is crucial to include
proper controls and blanks to account for the intrinsic color of natural extracts and the auto-
oxidation of L-DOPA.[15][16]

o Plate Setup: Design the plate layout to include wells for:
o Blank (B): Contains buffer only.

o Negative Control (NC): Contains buffer, enzyme, and substrate (represents 100% enzyme
activity).

o Positive Control (PC): Contains buffer, enzyme, substrate, and kojic acid.
o Test Sample (S): Contains buffer, enzyme, substrate, and natural extract.

o Sample Blank (SB): Contains buffer, substrate, and natural extract (no enzyme). This is
critical to correct for the extract's own absorbance.[10][15]

* Reagent Addition: Add the components to the wells in the following order:

Tyrosinase

Phosphate Test Extract / L-DOPA (mM)
Well Type (1000 U/mL)

Buffer (pL) Control (pL) (pL)

(uL)

NC 160 20 (Buffer) 20 Add 20 last
PC 140 20 (Kojic Acid) 20 Add 20 last
S 140 20 (Extract) 20 Add 20 last
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| SB | 160 | 20 (Extract) | 0 | Add 20 last |

e Pre-incubation: After adding the buffer, extract/control, and enzyme, mix gently and pre-
incubate the plate at a constant temperature (e.g., 25°C) for 10 minutes.[10]

« Initiate Reaction: Start the enzymatic reaction by adding 20 puL of the L-DOPA solution to all

wells.

e Incubation and Measurement: Immediately place the plate in a microplate reader. Measure
the absorbance at 475 nm (or 490/492 nm) every minute for 15-20 minutes to monitor the
formation of dopachrome.[4][5][9] Alternatively, an endpoint reading can be taken after a

fixed incubation time (e.g., 20 minutes).

The entire experimental workflow is visualized in the diagram below.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.ijsr.in/upload/63669391Microsoft%20Word%20-%20Paper%2021.pdf
https://activeconceptsllc.com/wp-content/uploads/2022/10/20364G-ACBLemonPeelExtractG-TyrosinaseInhibitionAssay-v3.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_the_Core_Mechanisms_of_Tyrosinase_Inhibition.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540982/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12329385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation Phase
Prepare Natural Extract
(Maceration/Soxhlet)

Prepare Reagents
(Buffer, Enzyme, L-DOPA, Kojic Acid)

Assay Phase 96-Well Plate)

Add Buffer, Enzyme,
and Extract/Controls

Pre-incubate Plate
(e.g., 10 min at 25°C)

Initiate Reaction:
Add L-DOPA Substrate

!

Measure Absorbance (475 nm)
(Kinetic or Endpoint Reading)

Data Ana%rsis Phase
Calculate % Inhibition
Using Blank-Corrected Data

!

Plot Dose-Response Curve
(% Inhibition vs. Concentration)

Determine IC50 Value

(Non-linear Regression)

Click to download full resolution via product page

Caption: Workflow for tyrosinase inhibition assay.
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Data Presentation and Analysis
Calculation of Percentage Inhibition

The percentage of tyrosinase inhibition is calculated using the absorbances of the controls and
the test sample. It is essential to correct for the intrinsic absorbance of the natural extract.

The formula is as follows[10]:
% Inhibition = [ (ANC - BNC) - (AS - ASB) ]/ (ANC - BNC) * 100

Where:

ANC = Absorbance of the Negative Control (enzyme + substrate)

BNC = Absorbance of the Blank (buffer + substrate, if needed)

AS = Absorbance of the Test Sample (enzyme + substrate + extract)

ASB = Absorbance of the Sample Blank (substrate + extract, no enzyme)

Determination of ICso Value

The ICso value is the concentration of an inhibitor required to reduce the activity of an enzyme
by 50%.

o Perform the assay with a series of dilutions of the natural extract (e.g., from 1000 to 0.5
pg/mL).[17]

o Calculate the percentage inhibition for each concentration.

o Plot a dose-response curve with the logarithm of the inhibitor concentration on the x-axis and
the percentage inhibition on the y-axis.

o Determine the ICso value using non-linear regression analysis with software like GraphPad
Prism.[17][18]

Summarizing Quantitative Data
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The results should be summarized in a clear and structured table for easy comparison.

Table 1: Tyrosinase Inhibitory Activity of Natural Extracts

Concentration % Inhibition (Mean
Extract/Compound ICso0 Value (pg/mL)
(ng/mL) + SD)
Natural Extract A 50 352+21 \multirow{3}{}{112.5}
100 489+ 3.5
200 65.7+4.0
Natural Extract B 50 55.1+2.8 \multirow{3}{}{45.8}
100 78.4+3.9
200 91.2+25
Kojic Acid (Positive
10 925+1.8 5.6

Control)

All experiments were performed in triplicate. SD = Standard Deviation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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